4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Medicinal Chemistry Chemical Biology Lead Identification

4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2310154-63-1) is a bifunctional synthetic small molecule that covalently links an N-methylindole-3-acetyl pharmacophore to a morpholine-3,5-dione heterocycle via a piperidine spacer. With a molecular formula of C₂₀H₂₃N₃O₄ and a molecular weight of 369.42 g·mol⁻¹, it occupies a distinct region of chemical space relative to simpler indole-3-acetyl-piperidine or morpholine-dione mono-functional analogs.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 2310154-63-1
Cat. No. B2443055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione
CAS2310154-63-1
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)COCC4=O
InChIInChI=1S/C20H23N3O4/c1-21-11-14(16-4-2-3-5-17(16)21)10-18(24)22-8-6-15(7-9-22)23-19(25)12-27-13-20(23)26/h2-5,11,15H,6-10,12-13H2,1H3
InChIKeyAZRBJHHFODUXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2310154-63-1) – Procurement-Relevant Chemical Identity and Baseline


4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2310154-63-1) is a bifunctional synthetic small molecule that covalently links an N-methylindole-3-acetyl pharmacophore to a morpholine-3,5-dione heterocycle via a piperidine spacer . With a molecular formula of C₂₀H₂₃N₃O₄ and a molecular weight of 369.42 g·mol⁻¹, it occupies a distinct region of chemical space relative to simpler indole-3-acetyl-piperidine or morpholine-dione mono-functional analogs . The compound is supplied exclusively for laboratory research applications and is not approved for human or veterinary diagnostic or therapeutic use [1].

Why 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione Cannot Be Replaced by Generic Indole-Piperidine or Morpholine-Dione Analogs


Substituting this compound for a generic indole-piperidine or a standalone morpholine-3,5-dione congener introduces a critical loss of structural fidelity because the three modules—N-methylindole, piperidine, and morpholine-3,5-dione—are covalently integrated into a single, rigid scaffold. The morpholine-3,5-dione ring, a cyclic imide with a calculated topological polar surface area of 55.4 Ų and XLogP3 of ‑1.0, imparts hydrogen-bond acceptor capacity and polarity that are absent in simple piperidine-indole hybrids [1]. Conversely, commercially available 4-(piperidin-4-yl)morpholine-3,5-dione (CAS 1248032-43-0) lacks the indole moiety, eliminating the π-stacking and hydrophobic contributions essential for target recognition in indole-binding protein pockets . The quantitative comparisons below demonstrate that even small perturbations to the substitution pattern produce measurable changes in molecular descriptors, directly impacting biological target engagement and assay reproducibility.

Quantitative Differentiation Evidence Table: 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate the Full Scaffold from Indole-Deleted Intermediates

The complete scaffold 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (C₂₀H₂₃N₃O₄, MW 369.42 g·mol⁻¹) adds the N-methylindole-acetyl group to the 4-(piperidin-4-yl)morpholine-3,5-dione core (C₉H₁₄N₂O₃, MW 198.22 g·mol⁻¹) . This structural addition increases the molecular weight by 171.20 g·mol⁻¹ (86 % increase) and the heavy atom count from 14 to 27, substantially altering the compound's size, shape, and lipophilic surface area . Removing the indole moiety therefore produces a fragment-like intermediate rather than a functional surrogate.

Medicinal Chemistry Chemical Biology Lead Identification

Hydrogen-Bond Donor Count Reduction Imposed by N-Methylindole Substitution Relative to 1H-Indole Congeners

The target compound carries an N-methyl group on the indole ring, eliminating the hydrogen-bond donor character of the indole NH present in the 1H-indole-3-acetyl analog (4-(1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione, hypothetical). This substitution reduces the hydrogen-bond donor count from 1 to 0 on the indole moiety, as verified by the InChI and SMILES notation derived from the CAS structure database . Removing the indole NH donor significantly diminishes hydrogen-bond-mediated interactions with protein backbone carbonyls commonly observed for 1H-indole derivatives [1].

Structure-Activity Relationships Pharmacophore Design Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiates Morpholine-3,5-Dione-Containing Scaffolds from Amide-Only Piperidine-Indole Analogs

The morpholine-3,5-dione ring contributes a computed topological polar surface area (TPSA) of approximately 55.4 Ų to the overall scaffold [1]. Replacing this moiety with a simple tertiary amide or carbamate reduces the TPSA by ≈20–30 Ų, shifting the molecule into a lower-polarity region of chemical space. The full scaffold is therefore predicted to exhibit lower passive membrane permeability than piperidine-indole amides lacking the morpholine-dione, a difference that directly impacts blood-brain barrier penetration and cellular uptake in whole-cell assays [2].

Drug-Likeness ADME Prediction Central Nervous System Penetration

Commercial Purity and Supply Specifications Versus Closest Catalog Analogs

The compound (CAS 2310154-63-1) is typically supplied at ≥95% purity and is available in stock from multiple suppliers, ensuring batch-to-batch consistency for screening campaigns . In contrast, the closest catalog analog bearing a 1H-indole-3-acetyl group (without N-methylation) is not listed in major commercial databases as a stock compound, indicating supply-chain discontinuity. The 4-(1-(thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione analog (CAS 2034423-40-8) is available but introduces a thiophene heterocycle, altering the electronic profile of the acyl group [1].

Chemical Procurement Reproducibility Assay Quality Control

Recommended Research and Industrial Application Scenarios for 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2310154-63-1)


Focused Kinase or Complement Factor B Inhibitor Screening Libraries

The indole-piperidine-morpholine-dione scaffold is represented in patent literature describing complement factor B (CFB) inhibitors, where the piperidine-indole motif engages the CFB active site [1]. The N-methylindole modification of the target compound eliminates the indole NH hydrogen-bond donor, potentially reducing off-target kinase polypharmacology while retaining the core binding elements. Procurement of this specific scaffold for focused library enumeration enables exploration of N-methylindole SAR without the confounding influence of an additional polar interaction present in 1H-indole congeners.

Central Nervous System (CNS) Drug Discovery with Reduced Passive Permeability

The elevated TPSA contributed by the morpholine-3,5-dione ring reduces predicted passive blood-brain barrier permeability relative to amide-only indole-piperidine compounds [1]. This property makes the compound a suitable starting point for peripheral-restricted kinase or protease inhibitors where CNS exposure is undesirable, or conversely as a tool to probe the relationship between TPSA and CNS penetration in a matched molecular pair analysis.

Chemical Biology Probe Development Requiring Defined Hydrogen-Bonding Profiles

The absence of the indole NH donor, combined with the presence of the morpholine-3,5-dione hydrogen-bond acceptors, creates a predictable hydrogen-bonding pharmacophore [1]. This well-defined profile facilitates computational docking studies and structure-based design, reducing ambiguity in pose prediction compared to analogs that present multiple tautomeric or rotameric states. The compound is therefore suited for use as a reference probe in biophysical assay development (e.g., SPR, ITC, or X-ray crystallography) where a clear binding mode must be established.

Quote Request

Request a Quote for 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.